molecular formula C12H21N3 B6191672 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine CAS No. 2648945-52-0

1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine

Cat. No.: B6191672
CAS No.: 2648945-52-0
M. Wt: 207.3
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Description

1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C12H21N3. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a tert-butyl group and a cyclopentyl group attached to the pyrazole ring makes this compound unique in its structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction typically proceeds under acidic or basic conditions, often requiring a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyclopentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl-3-cyclopentyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine: Differing by the presence of a phenyl group instead of a cyclopentyl group.

    1-tert-Butyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Differing by the presence of a trifluoromethyl group.

    1-tert-Butyl-3-methyl-1H-pyrazol-5-amine: Differing by the presence of a methyl group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2648945-52-0

Molecular Formula

C12H21N3

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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